Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate is a chemical compound with the CAS number 3357-55-9. It is classified as an oxazole derivative, which is a five-membered heterocyclic compound containing nitrogen and oxygen in its ring structure. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.
Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate falls under the category of heterocyclic compounds, specifically oxazoles. These compounds are characterized by their unique ring structure, which includes nitrogen and oxygen atoms. The presence of the ethoxy group further classifies it as an alkoxy-substituted oxazole.
The synthesis of ethyl 5-ethoxy-2-methyloxazole-4-carboxylate typically involves multi-step reactions. A common method includes the reaction of ethyl 2-methyl-4-oxazolecarboxylate with ethanol in the presence of a base, such as sodium ethoxide. This reaction is usually conducted under reflux conditions to ensure complete conversion.
The molecular formula of ethyl 5-ethoxy-2-methyloxazole-4-carboxylate is C9H13NO4, with a molecular weight of 199.20 g/mol. The structure can be represented using various chemical notation systems:
InChI=1S/C9H13NO4/c1-4-12-8(11)7-9(13-5-2)14-6(3)10-7/h4-5H2,1-3H3
CCOC1=C(N=C(O1)C)C(=O)OCC
This structure indicates the presence of an ethoxy group attached to the oxazole ring, along with a carboxylate functional group .
Property | Value |
---|---|
CAS Number | 3357-55-9 |
Molecular Formula | C9H13NO4 |
Molecular Weight | 199.20 g/mol |
IUPAC Name | Ethyl 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylate |
Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate undergoes various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for ethyl 5-ethoxy-2-methyloxazole-4-carboxylate involves its interaction with specific molecular targets, potentially acting as a ligand that binds to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biochemical effects depending on the context and specific target involved.
Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate exhibits typical properties associated with organic compounds:
Relevant data regarding physical properties should be further investigated through empirical studies or supplier specifications .
Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate has various scientific applications:
Research into its specific applications continues to evolve as new synthetic methodologies and biological targets are explored .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1